molecular formula C18H24O2 B12367755 3,5-Diprenyl-4-hydroxyacetophenone

3,5-Diprenyl-4-hydroxyacetophenone

Cat. No.: B12367755
M. Wt: 272.4 g/mol
InChI Key: XVTRUNNIGJWXKK-UHFFFAOYSA-N
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Description

3,5-Diprenyl-4-hydroxyacetophenone is a naturally occurring compound isolated from the aerial parts of the plant Ageratina pazcuarensis. It has garnered interest due to its significant anti-inflammatory and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diprenyl-4-hydroxyacetophenone can be synthesized through the extraction from the dichloromethane extract of Ageratina pazcuarensis. The compound is isolated using chromatography and identified by spectroscopic methods such as infrared spectroscopy, nuclear magnetic resonance, and gas chromatography-mass spectrometry .

Industrial Production Methods

The use of chromatography and spectroscopic identification ensures the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Diprenyl-4-hydroxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The hydroxyl group in the compound can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ethers and esters

Scientific Research Applications

3,5-Diprenyl-4-hydroxyacetophenone has several scientific research applications:

Mechanism of Action

3,5-Diprenyl-4-hydroxyacetophenone exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyacetophenone: Lacks the prenyl groups, resulting in different biological activities.

    3,5-Diprenyl-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an acetophenone group.

Uniqueness

3,5-Diprenyl-4-hydroxyacetophenone is unique due to its dual anti-inflammatory and antioxidant properties, which are enhanced by the presence of prenyl groups. These structural features contribute to its potent biological activities and make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

1-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone

InChI

InChI=1S/C18H24O2/c1-12(2)6-8-15-10-17(14(5)19)11-16(18(15)20)9-7-13(3)4/h6-7,10-11,20H,8-9H2,1-5H3

InChI Key

XVTRUNNIGJWXKK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)C)C

Origin of Product

United States

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